molecular formula C17H23NO3S B1327348 Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate CAS No. 898782-60-0

Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate

Cat. No. B1327348
M. Wt: 321.4 g/mol
InChI Key: AUGJLHGRYYIFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate is a compound that has not been directly described in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied for various biological activities and chemical properties. For instance, compounds with inhibitory activity against blood platelet aggregation, such as alkyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrates, have been synthesized and their structure-activity relationships discussed . Additionally, the synthesis of related compounds with potential biological activities, such as antibacterial and antioxidant properties, has been reported .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-

Scientific Research Applications

  • Synthetic Applications : Wangze Song (2001) describes the synthesis of a compound similar to Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate, using a unique method with good yield (Song, 2001).

  • Chemical Reactions and Derivatives : M. L. Gelmi and D. Pocar (1992) explored the reactions of compounds structurally related to Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate, leading to the synthesis of novel compounds (Gelmi & Pocar, 1992).

  • Improved Synthesis Methods : Research by D. L. Obydennov et al. (2013) provided an improved synthesis method for compounds like Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate, which are important for various chemical applications (Obydennov et al., 2013).

  • Potential Enzymatic Activity : A study by Mohamed Abd and Gawaad Awas (2008) investigated compounds with a similar structure, revealing their potential to increase the reactivity of certain enzymes (Abd & Awas, 2008).

  • Intermediate in Pharmaceutical Synthesis : Li Li (2003) synthesized a compound related to Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate as an intermediate in the production of an angiotensin-converting enzyme inhibitor (Li, 2003).

  • Crystal Structure Analysis : F. Castañeda et al. (2001) analyzed the crystal structures of compounds structurally related to Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate, which is crucial for understanding their chemical properties (Castañeda et al., 2001).

Safety And Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

ethyl 4-oxo-4-[2-(thiomorpholin-4-ylmethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-2-21-17(20)8-7-16(19)15-6-4-3-5-14(15)13-18-9-11-22-12-10-18/h3-6H,2,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGJLHGRYYIFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643851
Record name Ethyl 4-oxo-4-{2-[(thiomorpholin-4-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate

CAS RN

898782-60-0
Record name Ethyl 4-oxo-4-{2-[(thiomorpholin-4-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.